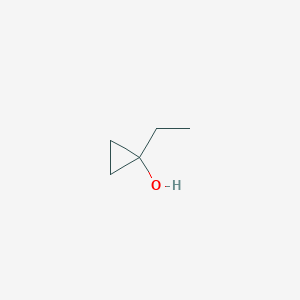

1-Ethylcyclopropanol

Descripción

Significance of Cyclopropanol (B106826) Frameworks in Organic Synthesis and Chemical Research

Cyclopropanol frameworks are of considerable importance in organic synthesis due to their function as versatile three-carbon synthons. researchgate.net The inherent ring strain, estimated to be around 27 kcal/mol, facilitates selective carbon-carbon bond cleavage, making them valuable precursors for more complex molecular architectures. smolecule.com This high ring strain energy means they have a strong tendency to undergo ring-opening reactions to form more stable products. researchgate.netsmolecule.com

These frameworks serve as building blocks in the synthesis of a wide array of organic compounds, including those with applications in medicinal chemistry and materials science. smolecule.comnih.gov Their utility is underscored by their role as intermediates in the construction of carbocyclic and heterocyclic systems. The ability of cyclopropanols to act as homoenolate equivalents provides a powerful tool for umpolung strategies in organic synthesis. smolecule.com Furthermore, chiral cyclopropanols are highly sought-after building blocks for the stereoselective synthesis of complex molecules. nih.gov The development of methods for their asymmetric synthesis has therefore been an active area of research. nih.gov

Overview of Unique Reactivity Profile of Cyclopropanols, including 1-Ethylcyclopropanol

The reactivity of cyclopropanols is dominated by the release of their inherent ring strain. This leads to a variety of characteristic reactions, including ring-opening, rearrangement, and fragmentation. researchgate.netsmolecule.com These transformations can be initiated by electrophiles, nucleophiles, or radical species. smolecule.comarkat-usa.org

A key aspect of their reactivity is the ability to undergo regioselective ring-opening. The cleavage of the C1-C2 bond is common, particularly in acid- or base-mediated reactions, leading to the formation of β-functionalized carbonyl compounds. rsc.org For instance, the ring opening of an optically active cyclopropanol has been shown to proceed with either inversion or retention of configuration at the C-2 stereocenter, depending on the reaction conditions. rsc.org The presence of substituents on the cyclopropane (B1198618) ring, such as the ethyl group in this compound, influences the regioselectivity of these ring-opening reactions. The ethyl group, being an alkyl group, lacks the electron-withdrawing effect of an ethoxy group, which can reduce the stabilization of transition states in certain ring-expansion reactions.

Cyclopropanols can also serve as precursors to β-ketoalkyl radicals through oxidation, which can then participate in carbon-carbon bond-forming reactions. researchgate.net Furthermore, they can undergo rearrangements to form other cyclic or acyclic structures. For example, acid-catalyzed rearrangements can lead to the formation of cyclobutanones.

Historical Development of Research on Cyclopropanols Relevant to this compound

The history of cyclopropanol chemistry is intrinsically linked to the discovery of cyclopropane itself by August Freund in 1881. smolecule.comwikipedia.org However, cyclopropanol was not synthesized until 1942 by Magrane and Cottle, who obtained it serendipitously from the reaction of epichlorohydrin (B41342) with a Grignard reagent. smolecule.com Early studies by Roberts and Chambers in 1951 provided further insight into its solvolytic behavior and its tendency to isomerize. smolecule.com

A significant advancement in the synthesis of 1-substituted cyclopropanols, such as this compound, was the development of the Kulinkovich reaction in 1989. organic-chemistry.orgwikipedia.org This reaction allows for the preparation of cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.org This method provides a direct and efficient route to compounds like this compound from readily available starting materials such as methyl propionate (B1217596) and ethylmagnesium bromide. organic-chemistry.orgchemicalbook.com

Another important synthetic methodology is the Simmons-Smith cyclopropanation of silyl (B83357) enol ethers, which provides access to optically active cyclopropanol derivatives. acs.org The development of asymmetric versions of these reactions has been crucial for the application of chiral cyclopropanols in synthesis. acs.orgmdpi.com Research continues to expand the synthetic utility of cyclopropanols, with recent advances in areas such as photocatalytic and electrochemical methods for their transformation. chemrxiv.orgresearchgate.net

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-ethylcyclopropan-1-ol | nih.gov |

| Molecular Formula | C₅H₁₀O | chemicalbook.comnih.govuni.lu |

| Molecular Weight | 86.13 g/mol | chemicalbook.comnih.gov |

| CAS Number | 57872-31-8 | chemicalbook.comnih.gov |

| Boiling Point (Predicted) | 102.4±8.0 °C | chemicalbook.com |

| Density (Predicted) | 0.998±0.06 g/cm³ | chemicalbook.com |

| InChI | InChI=1S/C5H10O/c1-2-5(6)3-4-5/h6H,2-4H2,1H3 | nih.gov |

| InChIKey | XZUJSRYCYMMXFZ-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCC1(CC1)O | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-5(6)3-4-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUJSRYCYMMXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337845 | |

| Record name | 1-Ethylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57872-31-8 | |

| Record name | 1-Ethylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethylcyclopropanol and Diversely Substituted Cyclopropanols

Transition Metal-Catalyzed Cyclopropanation Strategies

Transition metal-catalyzed reactions are pivotal in the synthesis of cyclopropanol (B106826) derivatives, offering efficient and selective routes to this valuable class of compounds. These methodologies often involve the formation of highly reactive intermediates that facilitate the construction of the strained three-membered ring.

Kulinkovich Reaction and its Contemporary Applications in Cyclopropanol Synthesis

The Kulinkovich reaction is a prominent method for the synthesis of cyclopropanols from esters. wikipedia.orgorganic-chemistry.org This reaction typically involves the treatment of a carboxylic ester with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, like titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.orgrsc.org The process is known for its ability to generate 1-substituted cyclopropanols. organic-chemistry.org The reaction proceeds through the in situ formation of a dialkyldialkoxytitanium reagent, which then forms a titanacyclopropane intermediate. wikipedia.org This intermediate acts as a 1,2-dicarbanion equivalent, reacting with the ester to yield the cyclopropanol product after hydrolysis. organic-chemistry.org

A significant advancement in the Kulinkovich reaction is the olefin exchange-mediated variant. orgsyn.org This development allows for the coupling of esters and terminal alkenes, broadening the scope of accessible cyclopropanols. orgsyn.org The use of cyclic Grignard reagents has also been introduced, proving particularly effective for these transformations. wikipedia.org The reaction tolerates a range of functional groups, including ethers, sulfides, and imines. wikipedia.org

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

| Ti(OiPr)₄ / EtMgBr | Methyl alkanecarboxylates | 1-Substituted cyclopropanols | - | organic-chemistry.org |

| Ti(OiPr)₄ / EtMgBr | Isopropyl phenylacetate | 1-Benzylcyclopropanol | 88% | rsc.org |

| Ti(OiPr)₄ / EtMgBr | Ethyl 4-chlorobutanoate | 1-(3-Chloropropyl)cyclopropanol | 86% | rsc.org |

| Ti(OiPr)₄ / EtMgBr | Methyl 10-undecenoate | 1-(9-Decenyl)cyclopropanol | 84% | rsc.org |

Diastereoselective Approaches in Kulinkovich Cyclopropanation

The Kulinkovich reaction can exhibit high diastereoselectivity, particularly in the synthesis of 1,2-disubstituted cyclopropanols. organic-chemistry.org When using Grignard reagents higher than ethylmagnesium bromide, such as propylmagnesium halides, the reaction can produce products with two stereocenters with a notable degree of diastereoselectivity. organic-chemistry.org The inherent preference of the original Kulinkovich cyclopropanation is for the cis-alkyl stereochemistry. orgsyn.org

However, the diastereoselectivity can be influenced by the substrate. For instance, the use of 1-alkenes with a nearby stereocenter or secondary homoallylic alcohols can lead to satisfactory levels of diastereoselective cyclopropanation. orgsyn.org In the case of secondary homoallylic alcohols, the directing effect of the hydroxyl group promotes the formation of 1,2-trans-alkylcyclopropanols through a seven-membered cyclic titanate intermediate, overriding the intrinsic cis preference. orgsyn.org Theoretical studies using density functional theory (DFT) have shown that the cyclopropane-forming step is the rate-determining and stereo-determining step, favoring the cis-R¹/R² diastereoselectivity for 1,2-disubstituted cyclopropanols when R¹ is a primary alkyl group. acs.orgnih.gov This selectivity is attributed to an agostic interaction in the transition state leading to the cis product and steric repulsion in the transition state for the trans product. acs.org

Enantioselective Variations Utilizing Chiral Ligands

Efforts to develop enantioselective versions of the Kulinkovich reaction have been documented, primarily through the use of chiral titanium complexes. orgsyn.orgrsc.org One of the notable approaches involves the use of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives as chiral ligands. wikipedia.orgorgsyn.org While these methods have shown promise, achieving high enantioselectivity often requires stoichiometric amounts of the chiral titanium alkoxide, which can be a drawback. rsc.org For example, enantiomeric excesses (ee) of 84–87% have been reported, but this required 1-2 equivalents of the chiral titanium TADDOLate complex. rsc.org

The development of broadly applicable asymmetric methods, especially for the olefin-exchange mediated variant, remains an area of active research. orgsyn.org The challenge lies in achieving high enantioselectivity with only catalytic amounts of the chiral promoter. researchgate.net Despite these challenges, the use of chiral ligands represents a key strategy for accessing enantioenriched cyclopropanols via the Kulinkovich reaction. rsc.orgrsc.org

| Chiral Ligand/Catalyst | Reaction Type | Enantioselectivity (ee) | Reference |

| TADDOL derivatives | Enantioselective Kulinkovich reaction | Variable, up to 84-87% with stoichiometric amounts | orgsyn.orgrsc.org |

| Chiral phosphine (B1218219) ligands | Copper-catalyzed carbomagnesiation/oxidation | 80-98% | rsc.org |

| Chiral aminoalcohol with Diethylzinc | Zinc homoenolate conjugate addition | 24-94% | rsc.org |

Mechanistic Models and Stereochemical Control in Kulinkovich Reactions

The generally accepted mechanism of the Kulinkovich reaction begins with the reaction of two equivalents of a Grignard reagent with a titanium(IV) alkoxide to form an unstable dialkyltitanium compound. organic-chemistry.org This species undergoes β-hydride elimination to generate an alkane and a titanacyclopropane. wikipedia.orgorganic-chemistry.org The titanacyclopropane then reacts with the ester. organic-chemistry.org

The reaction pathway involves the insertion of the ester's carbonyl group into the weaker carbon-titanium bond of the titanacyclopropane, forming an oxatitanacyclopentane intermediate. wikipedia.org This intermediate rearranges to a ketone, which then undergoes another insertion into the remaining carbon-titanium bond to form the cyclopropane (B1198618) ring. wikipedia.org

Stereochemical control is largely established during the cyclopropane-forming step. acs.orgnih.gov Theoretical studies have identified this as the rate-limiting step. wikipedia.org An agostic interaction between a beta-hydrogen on the R² group and the titanium atom in the transition state is proposed to stabilize the pathway leading to the cis diastereomer, explaining the observed selectivity. wikipedia.org While the initially proposed mechanism involved a β-hydrogen elimination followed by reductive elimination, computational studies suggest a more favorable pathway is a direct β-hydrogen abstraction by the alkyl group. wikipedia.org In intramolecular versions of the reaction, the stereochemistry of the starting olefin is retained in the cyclopropylamine (B47189) product. nih.gov However, in intermolecular cases, both retention and inversion of the olefin configuration are observed. nih.gov

Carbene Transfer Methodologies for Cyclopropanol Derivatives

Carbene transfer reactions represent another major pathway to cyclopropane derivatives. nih.gov These reactions involve the addition of a carbene or carbenoid species to an alkene. wikipedia.org While not a direct route to 1-ethylcyclopropanol itself without a suitable precursor, these methods are fundamental for creating a wide array of substituted cyclopropanols.

Catalytic Asymmetric Cyclopropanation with Diazo Compounds

The catalytic asymmetric cyclopropanation of alkenes using diazo compounds is a powerful and direct method for constructing chiral cyclopropanes. figshare.comresearchgate.netacs.org This strategy relies on a transition metal catalyst to decompose the diazo compound, generating a metal carbene intermediate that then transfers the carbene moiety to an alkene. rsc.org Various metals, including rhodium(II) and copper, have been successfully employed as catalysts. acs.orgacs.org

For instance, rhodium(II) complexes with chiral carboxylate ligands are effective catalysts for the cyclopropanation of alkenes with diazo compounds bearing two acceptor groups. acs.org The choice of chiral ligand is crucial for achieving high enantioselectivity. rsc.org Similarly, copper(I) complexes with chiral bisoxazoline ligands can catalyze the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, yielding versatile cyclopropylboronates. acs.org

A significant challenge with this methodology is the potentially explosive nature of diazo compounds, especially those without stabilizing groups. figshare.comresearchgate.netdicp.ac.cn This has led to research into safer carbene precursors. figshare.comresearchgate.net

| Catalyst System | Diazo Compound Type | Key Feature | Reference |

| Rh₂(S-TCPTTL)₄ | Diacceptor diazo compounds | High diastereo- and enantioselectivity | acs.org |

| Chiral Salen-Mo | 1,2-Dicarbonyl compounds (diazo surrogates) | Use of safe and readily available carbene precursors | figshare.com |

| Copper(I)-bisoxazoline | Trifluorodiazoethane | Synthesis of trifluoromethyl-cyclopropylboronates | acs.org |

| Cobalt catalyst | gem-dichloroalkanes (carbene precursors) | Asymmetric cyclopropanation with nonstabilized carbenes | dicp.ac.cn |

Mechanistic Investigations of Carbene-Transfer Cyclopropanation

Carbene-transfer reactions are a cornerstone for cyclopropane synthesis. acs.org The Simmons-Smith reaction, a well-established method, utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes. masterorganicchemistry.comnrochemistry.comorganicchemistrytutor.com Mechanistic studies, including computational analyses, have shed light on the intricacies of this transformation.

The reaction is understood to proceed through a concerted [2+1] methylene (B1212753) transfer process. masterorganicchemistry.comacs.org A key feature of the Simmons-Smith reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comnrochemistry.com This is attributed to the syn-addition of the methylene group to the double bond. masterorganicchemistry.comyoutube.com

Density functional theory (DFT) calculations have provided deeper insights into the mechanism, particularly for asymmetric variants. For instance, in the cyclopropanation of allylic alcohols using a chiral dioxaborolane ligand, the initial step involves the rapid and effective formation of an iodomethylzinc alkoxide. acs.org Computational models suggest that the monomeric iodomethylzinc allyloxide has a propensity to form dimers or tetramers. acs.org The enantioselectivity of the reaction is influenced by factors such as torsional strain in the forming carbon-carbon bond, 1,3-allylic strain, and ring strain in the transition state. acs.org

More recent developments have expanded the scope beyond traditional zinc carbenoids. Cobalt-catalyzed cyclopropanation, for example, allows for the transfer of alkyl-substituted carbenes, a process not efficient under classic Simmons-Smith conditions. dicp.ac.cn This method is proposed to involve a cationic carbenoid species. dicp.ac.cn DFT models have been employed to rationalize the origin of enantioselectivity in these cobalt-catalyzed systems, pointing to steric interactions between the substrate and the chiral ligand. dicp.ac.cn

Furthermore, investigations into heme-containing proteins as catalysts for cyclopropanation have revealed an Fe(II)-based, non-radical, concerted, and nonsynchronous mechanism. acs.orgnih.gov This is distinct from the Fe(IV)-based, radical, stepwise mechanism observed in other heme-dependent reactions. acs.org Computational studies have been crucial in elucidating these pathways and understanding the effects of carbene substituents, axial ligands, and porphyrin structure on reactivity. acs.orgnih.govnih.govacs.org

Regio- and Stereoselective Carbometalation of Cyclopropenes

The carbometalation of cyclopropenes has emerged as a powerful and versatile strategy for the synthesis of polysubstituted cyclopropanes, offering high control over regio- and stereoselectivity. beilstein-journals.orgresearchgate.netnih.gov This approach involves the addition of an organometallic reagent across the double bond of a cyclopropene (B1174273), generating a cyclopropylmetal intermediate that can be subsequently trapped with various electrophiles. beilstein-journals.orgrsc.org

The regioselectivity of the carbometalation is generally governed by the formation of the more stable organometallic intermediate. rsc.orgx-mol.net For instance, with a monosubstituted cyclopropene, the addition of the organometallic species occurs to yield the more stable secondary cyclopropylmetal species. beilstein-journals.orgrsc.org The presence of a coordinating group, such as an oxygen atom at the C3 position of the cyclopropene ring, can direct the facial addition of the organometallic reagent, thereby controlling the diastereoselectivity. d-nb.info

Copper-Catalyzed Carbometalation for Substituted Cyclopropanes

Copper-catalyzed carbometalation reactions, particularly carbomagnesiation, have proven to be highly effective for the synthesis of stereodefined cyclopropanes. beilstein-journals.orgx-mol.netnih.govresearchgate.net These reactions can be performed diastereoselectively on functionalized cyclopropenes and enantioselectively on achiral cyclopropenes. beilstein-journals.org

In the diastereoselective carbocupration of alkoxy-functionalized cyclopropenes, the subsequent trapping of the resulting cyclopropylcopper species with an electrophilic oxygen source affords tetrasubstituted cyclopropanol derivatives with high diastereomeric and enantiomeric ratios. beilstein-journals.orgd-nb.info Similarly, enantioselective copper-catalyzed carbomagnesiation of unfunctionalized cyclopropenes, followed by oxidation, provides access to polysubstituted enantioenriched cyclopropanols as single diastereomers. beilstein-journals.orgd-nb.info The use of chiral ligands, such as (R,S)-Josiphos, can induce high levels of enantioselectivity. beilstein-journals.org

A key advantage of this methodology is that the configurationally stable cyclopropylmetal intermediate reacts with electrophiles with retention of configuration, providing a reliable route to O-heterosubstituted cyclopropyl (B3062369) rings. beilstein-journals.org The development of this method has enabled the synthesis of cyclopropanes with up to five alkyl groups as single regio- and diastereomers. researchgate.netresearchgate.net Furthermore, this strategy has been extended to the synthesis of trifluoromethyl-containing cyclopropanes through the regio- and diastereoselective carbometalation of CF3-substituted cyclopropenes. nih.gov

Biocatalytic and Enzymatic Routes to Stereoselective Cyclopropanols

The demand for enantiomerically pure chiral cyclopropanols has driven the development of biocatalytic methods, which offer the potential for high stereoselectivity under mild reaction conditions. acs.orgresearchgate.netnih.gov Engineered enzymes, particularly those based on heme proteins, have been successfully repurposed to catalyze asymmetric cyclopropanation reactions. researchgate.net

Dehaloperoxidase-Catalyzed Asymmetric Cyclopropanation of Vinyl Esters

A novel and effective strategy for the diastereo- and enantioselective synthesis of cyclopropanol derivatives involves the biocatalytic asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate (EDA). acs.orgresearchgate.netresearcher.lifeacs.org Researchers have repurposed a dehaloperoxidase (DHP) enzyme from Amphitrite ornata to catalyze this transformation. acs.orgresearchgate.netambeed.com

The wild-type DHP enzyme showed initial activity in the cyclopropanation of styrene (B11656) with EDA, producing the product with good diastereoselectivity but no enantioselectivity. acs.org However, through protein engineering, the enzyme's activity and stereoselectivity were significantly enhanced. acs.orgresearchgate.net This engineered biocatalyst was then successfully applied to the cyclopropanation of a variety of electron-deficient vinyl esters, yielding the desired cyclopropanol products with outstanding diastereomeric and enantiomeric ratios, in some cases up to 99.5:0.5. acs.orgresearchgate.netresearcher.life

This engineered dehaloperoxidase has also demonstrated its versatility by catalyzing other carbene transfer reactions, such as N-H and S-H carbene insertions with EDA and cyclopropanation with diazoacetonitrile. acs.orgresearchgate.net This highlights the potential of the dehaloperoxidase scaffold for developing new carbene transferases. acs.org

Protein Engineering for Tuned Catalytic Activity and Stereoselectivity

Protein engineering has been instrumental in optimizing the catalytic performance of enzymes for cyclopropanation reactions. researchgate.netcaltech.edu By making specific mutations to the amino acid sequence of an enzyme, its activity, stability, and stereoselectivity can be fine-tuned for a particular reaction. acs.org

In the case of the dehaloperoxidase-catalyzed cyclopropanation, site-directed mutagenesis was employed to modify the enzyme's active site. acs.org For example, mutations at the distal histidine residue, inspired by similar beneficial mutations in myoglobin, led to improved cyclopropanation activity. acs.org A combination of mutations, such as H55A and V59A in the DHP enzyme, resulted in a variant with significantly improved activity and excellent diastereo- and enantioselectivity for the cyclopropanation of vinyl esters. acs.org

This "substrate walking" protein engineering strategy has also been applied to myoglobin-based biocatalysts for the synthesis of cyclopropylphosphonate esters, demonstrating the broad applicability of this approach to develop catalysts for abiological carbene transfer reactions. utdallas.edu These engineered biocatalysts can often be used in whole-cell systems, offering a more sustainable and efficient (chemo)enzymatic route to valuable chiral building blocks. researchgate.net

Radical-Mediated Cyclopropanol Formation

Radical-mediated reactions offer a distinct and powerful approach to the synthesis and functionalization of cyclopropanols. A common strategy involves the single-electron oxidation of a cyclopropanol to generate a β-keto alkyl radical, which can then participate in a variety of subsequent transformations. nih.govresearchgate.net

This process is typically initiated by an oxidant, such as a manganese(III) salt like Mn(acac)₃. nih.govorganic-chemistry.org The initial step is a single-electron oxidation of the cyclopropanol, leading to an oxy-radical that rapidly rearranges to form the more stable β-keto alkyl radical. nih.gov These highly reactive intermediates can be trapped by various radical acceptors, leading to the formation of new carbon-carbon bonds in a cascade sequence. nih.gov

For example, these β-keto radicals have been successfully trapped with biaryl isonitriles and N-aryl acrylamides, leading to the efficient, one-step synthesis of substituted phenanthridines and oxindoles, respectively. nih.gov These methods are valued for their mild reaction conditions and the use of inexpensive and readily available oxidants. nih.gov

Recent computational studies using DFT have suggested that in Mn(III)-catalyzed reactions of cyclopropanols, a metal-bound radical mechanism may be more energetically favorable than a free radical pathway. rsc.org This involves the formation of an α-Mn(II)-bound-alkyl radical, which has significant implications for controlling the diversity and stereoselectivity of these radical reactions. rsc.org

Another radical-mediated approach involves the ring-opening/alkynylation of cyclopropanols with hypervalent iodine reagents, promoted by Na₂S₂O₈, to synthesize β-alkynylated ketones. beilstein-journals.org Silver-catalyzed ring-opening of cyclopropanols with N-chlorosuccinimide (NCS) has also been developed for the synthesis of distally chlorinated ketones. beilstein-journals.org Furthermore, a silver(II)-mediated ring-opening and fluorination of cyclopropanols using AgF₂ as both the oxidant and the fluorine source provides a direct route to β-fluorinated ketones. beilstein-journals.org

The generation of radicals from cyclopropanols and their subsequent reactions represent a versatile strategy for constructing complex molecular scaffolds, often with the concomitant installation of a ketone functionality that can be used for further diversification. nih.gov

Ring-Closure and Intramolecular Rearrangement Approaches to Cyclopropanols

The construction of the cyclopropanol skeleton can be efficiently achieved through various ring-closure and intramolecular rearrangement strategies. These methods are valued for their ability to form the strained three-membered ring from acyclic precursors, often with a high degree of stereocontrol. Among these, the Michael Initiated Ring Closure (MIRC) reaction stands out as a particularly powerful and versatile tool for the synthesis of diversely substituted cyclopropanes, including precursors to cyclopropanols. rsc.orgrsc.org

Michael Initiated Ring Closure (MIRC) Reactions for Chiral Cyclopropanes

The Michael Initiated Ring Closure (MIRC) reaction is a tandem process that combines a Michael addition with a subsequent intramolecular nucleophilic substitution, culminating in the formation of a cyclopropane ring. rsc.org This strategy has been extensively developed for the asymmetric synthesis of chiral cyclopropanes, which are valuable building blocks in medicinal chemistry and materials science. rsc.orgrsc.org The stereochemical outcome of the MIRC reaction can be directed by employing chiral substrates, chiral nucleophiles, or chiral catalysts, making it a highly adaptable method for producing enantioenriched cyclopropane derivatives. rsc.orgrsc.org

The general mechanism involves the addition of a nucleophile to a Michael acceptor (an electrophilic alkene). The resulting enolate intermediate then undergoes an intramolecular cyclization by displacing a leaving group located at the α-position to the original electron-withdrawing group, thereby closing the three-membered ring. rsc.org A broad array of nucleophiles, such as enolates, thiolates, and ylides, can be used in conjunction with Michael acceptors that contain a suitable leaving group. rsc.org

Diastereoselective and Enantioselective Approaches:

Stereoselectivity in MIRC reactions is often achieved through one of three main strategies:

Chiral Substrates: The use of Michael acceptors containing a chiral auxiliary is a common strategy. rsc.org The auxiliary provides a chiral environment that directs the incoming nucleophile to one face of the molecule, leading to a diastereoselective Michael addition. Subsequent ring closure then furnishes an enantioenriched cyclopropane. rsc.orgrsc.org Auxiliaries such as Evans's oxazolidinones have been successfully employed for this purpose. rsc.orgwiley-vch.de

Chiral Nucleophiles: Alternatively, a non-chiral Michael acceptor can be treated with a chiral nucleophile. The inherent chirality of the nucleophile dictates the stereochemistry of the initial addition step and, consequently, the final cyclopropane product. rsc.orgrsc.org

Chiral Catalysts: The use of catalytic amounts of a chiral substance to control the stereochemistry is a highly efficient and atom-economical approach. rsc.org Both organocatalysts and metal-based catalysts have been developed. Chiral organocatalysts, such as prolinol derivatives and cinchona alkaloids, have proven particularly effective in promoting enantioselective MIRC reactions. rsc.orgresearchgate.net These catalysts can activate both the nucleophile and the Michael acceptor, facilitating the reaction and controlling the stereochemical outcome. rsc.org

Organocatalytic MIRC Reactions:

A notable advancement in MIRC chemistry is the use of organocatalysis. For instance, the reaction between α,β-unsaturated aldehydes and bromomalonates can be catalyzed by chiral secondary amines, like diphenylprolinol silyl (B83357) ethers, to produce highly functionalized chiral cyclopropanes. organic-chemistry.org This cascade reaction forms two new carbon-carbon bonds and two stereocenters, one of which is a quaternary carbon, in a single step with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Research by Wang and colleagues demonstrated the effectiveness of a chiral diphenylprolinol TMS ether catalyst in the reaction of various α,β-unsaturated aldehydes with bromomalonates. The resulting cyclopropanes were obtained in high yields and with excellent stereoselectivity. organic-chemistry.org

| Entry | Aldehyde Substrate (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | 95 | >30:1 | 96 |

| 2 | (E)-2-Methylcinnamaldehyde | 92 | >30:1 | 98 |

| 3 | (E)-4-Chlorocinnamaldehyde | 90 | >30:1 | 94 |

| 4 | (E)-4-Methoxycinnamaldehyde | 96 | >30:1 | 95 |

| 5 | (E)-Hex-2-enal | 89 | >30:1 | 90 |

| Table 1: Selected results for the organocatalytic MIRC reaction between α,β-unsaturated aldehydes and dimethyl bromomalonate catalyzed by a chiral diphenylprolinol silyl ether. Data sourced from J. Am. Chem. Soc., 2007, 129, 10886-10894. organic-chemistry.org |

Similarly, cinchona alkaloid-derived phase-transfer catalysts have been used to synthesize highly substituted cyclopropanes from substrates like 4-nitro-5-styrylisoxazoles and bromomalonate esters. These reactions yield trans-cyclopropylisoxazoles as a single diastereomer with excellent yields and high enantiomeric excess (up to 96% ee). rsc.org The hydroxyl group on the catalyst is crucial for achieving high enantioselectivity. rsc.org

The versatility of the MIRC reaction makes it a cornerstone of modern cyclopropane synthesis. While direct applications for the synthesis of this compound via MIRC are not extensively documented in broad reviews, the principles governing the reaction of substituted Michael acceptors and nucleophiles provide a robust framework for accessing a wide variety of substituted cyclopropanols. rsc.orgrsc.org The method's high degree of tunability and stereocontrol ensures its continued importance in the synthesis of complex chiral molecules.

Elucidation of Reactivity and Mechanistic Pathways of 1 Ethylcyclopropanol and Cyclopropanol Systems

Ring-Opening Transformations of the Cyclopropane (B1198618) Moiety

The reactivity of the cyclopropane ring in cyclopropanol (B106826) systems is dominated by transformations that relieve ring strain. These reactions are diverse and can be initiated by various reagents and conditions, leading to a wide array of products. The specific pathway taken is often influenced by the substituents on the cyclopropane ring and the nature of the catalyst or reagent employed.

Ring-opening of cyclopropanols can proceed through the formation of homoenolate intermediates. These species are synthetically valuable and can be generated under various conditions. For instance, the treatment of silyloxycyclopropanes with a Lewis acid can induce a ring-opening to form a homoenolate, which can then react with electrophiles. This reactivity has been exploited in the synthesis of various organic molecules. The formation of a homoenolate equivalent can also be achieved through the deprotonation of a cyclopropanol, although this is less common due to the pKa of the hydroxyl proton.

The regioselectivity of the ring-opening to form the homoenolate is a key aspect of this pathway. In substituted cyclopropanols, the cleavage of the most substituted carbon-carbon bond of the cyclopropane ring is often favored. The resulting homoenolate can then participate in a range of reactions, including aldol-type additions and conjugate additions, making it a versatile intermediate in organic synthesis.

The fragmentation of cyclopropanols can also proceed through a radical pathway, leading to the formation of β-keto radicals. This process is typically initiated by an oxidative single-electron transfer (SET) from the cyclopropanol to a suitable oxidant. The resulting radical cation undergoes rapid C-C bond cleavage to afford a β-keto radical.

These β-keto radicals are highly reactive intermediates that can undergo a variety of subsequent reactions. acs.org For example, they can be trapped by radical acceptors, undergo intramolecular cyclizations, or be further oxidized to β-keto cations. The specific outcome of the reaction depends on the reaction conditions and the structure of the starting cyclopropanol. The use of cyclopropane-containing substrates as mechanistic probes is valuable for studying radical intermediates due to the rapid rearrangement of cyclopropylcarbinyl radicals. acs.org For instance, trans-1-ethyl-2-phenylcyclopropane has been used to study the rates of competing radical reactions. acs.org

The table below summarizes some reactions involving β-keto radicals derived from cyclopropanols.

| Initiator/Reagent | Subsequent Reaction | Product Type |

| Oxidant (e.g., Mn(OAc)₃, Ag(I)) | Radical addition, ring-opening, cyclization | Dihydronaphthalenes, β-trifluoromethyl-substituted ketones |

| Di-tert-butyl peroxide (DTBP) | Radical addition, ring-opening, cyclization | 2-acyl-3,4-dihydronaphthalenes |

| AIBN/Organic selenium reagents | Radical-mediated ring-opening, intramolecular cyclization | 1-naphthaldehydes |

This table provides examples of reactions involving β-keto radicals and is not exhaustive.

Both acids and bases can promote the ring-opening of cyclopropanols. core.ac.uk Acid-catalyzed ring fission typically involves the protonation of the hydroxyl group, followed by the departure of water to generate a cyclopropylcarbinyl cation. This cation is highly unstable and readily rearranges to more stable carbocations, such as homoallyl or cyclobutyl cations, which then lead to the final products. core.ac.uk The specific rearrangement pathway is influenced by the substitution pattern on the cyclopropane ring. For instance, donor-acceptor cyclopropanes can undergo ring-opening under Lewis acid catalysis. uni-regensburg.desioc-journal.cn

Base-mediated ring fission is less common but can occur, particularly with appropriately substituted cyclopropanols. In such cases, deprotonation of the hydroxyl group can lead to a cyclopropoxide anion. This anion can then undergo ring-opening, often driven by the release of ring strain and the formation of a more stable enolate.

Oxidative ring-opening of cyclopropanols is a versatile transformation that can be achieved using a variety of oxidizing agents. nih.govbeilstein-journals.org This process often involves the formation of a radical cation intermediate, as discussed in the context of β-keto radicals. nih.govbeilstein-journals.org However, other mechanisms can also operate. For example, some oxidants can directly attack the C-C bonds of the cyclopropane ring, leading to cleavage without the formation of a discrete radical intermediate.

The choice of oxidant is crucial in determining the outcome of the reaction. For instance, reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) and manganese(III) acetate (B1210297) are known to promote the formation of β-keto radicals. nih.gov Other oxidants, such as lead tetraacetate, can lead to the formation of diacetoxy products. The reaction conditions, including the solvent and temperature, also play a significant role in directing the course of the oxidative ring-opening.

The formation of cationic intermediates is a common feature in the chemistry of cyclopropanols, particularly under acidic conditions. core.ac.uk The initial cyclopropylcarbinyl cation formed upon protonation and loss of water is highly prone to rearrangement. core.ac.uk These rearrangements are driven by the desire to relieve ring strain and to form more stable carbocationic species.

The most common rearrangements observed are the cyclopropylcarbinyl-homoallyl rearrangement and the cyclopropylcarbinyl-cyclobutyl rearrangement. The former leads to the formation of open-chain unsaturated products, while the latter results in the formation of four-membered rings. The balance between these two rearrangement pathways is influenced by factors such as the substitution pattern on the cyclopropane ring and the nature of the reaction medium. In some cases, more complex rearrangements involving multiple steps can also occur.

A synthetically important reaction of cyclopropanols is their ring expansion to form cyclobutanones. wikipedia.org This transformation is typically catalyzed by acids or Lewis acids and proceeds through a cationic rearrangement mechanism. recercat.catnih.govacs.org The reaction of 1-ethoxycyclopropanol, a related compound, can be used to synthesize cyclobutanones. The process is initiated by the protonation of the hydroxyl group and subsequent departure of water, leading to a cyclopropylcarbinyl cation. This cation then undergoes a selective 1,2-migration of one of the cyclopropane ring carbons to the cationic center, resulting in the formation of a cyclobutyl cation. Deprotonation of this cation then affords the corresponding cyclobutanone (B123998).

The regioselectivity of the ring expansion is a key consideration, particularly with unsymmetrically substituted cyclopropanols. In many cases, the migration of the more substituted carbon of the cyclopropane ring is favored, leading to the formation of a more stable carbocation intermediate. This selectivity allows for the controlled synthesis of specific cyclobutanone derivatives. Gold(I) catalysis has been shown to be effective for the ring expansion of 1,1-alkynylcyclopropanols. recercat.catnih.govacs.org

Cationic Rearrangements

Carbon-Carbon Bond Activation and Functionalization

A key feature of cyclopropanol chemistry is the susceptibility of their carbon-carbon bonds to cleavage under the influence of various reagents and catalysts. This C-C bond activation allows for the functionalization of the cyclopropane ring, leading to the formation of more complex molecular architectures.

The metal-catalyzed cleavage of the C-C bond in cyclopropanols followed by silylation represents a powerful method for introducing silicon-containing moieties. While specific studies on 1-ethylcyclopropanol are not prevalent, research on general cyclopropanols provides significant insights. For example, rhodium-catalyzed hydrosilylation of cyclopropyl (B3062369) acetates, derived from cyclopropanols, can lead to the formation of silylated products. ontosight.ai This process often involves the use of a directing group to control the regioselectivity of the C-C bond cleavage. ontosight.ai

For this compound, the ethyl group, being electron-donating, would likely influence the regioselectivity of the C-C bond cleavage. The cleavage is expected to occur at the more substituted C1-C2 bond to generate a more stable carbanionic or radical intermediate. The steric bulk of the ethyl group might also play a role in the approach of the catalyst and the silylating agent.

A representative example of a related silylation reaction is shown in the table below:

| Reactant | Catalyst | Silylating Agent | Product | Reference |

| Cyclopropyl Acetate | Iridium Complex | Dihydrosilane | Dioxasilepine | ontosight.ai |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and cyclopropanols have emerged as versatile coupling partners. nih.gov These reactions typically proceed through the formation of a metal homoenolate intermediate after the ring opening of the cyclopropanol.

Palladium catalysts are widely used for the cross-coupling of cyclopropanols with various partners, including aryl halides and benzyl (B1604629) halides. smolecule.comacs.org These reactions are generally high-yielding and tolerate a wide range of functional groups. The mechanism is believed to involve the formation of a palladium homoenolate, which then undergoes reductive elimination with the coupling partner. researchgate.netnih.gov

In the case of this compound, the electron-donating ethyl group would facilitate the formation of the palladium homoenolate. However, the steric hindrance from the ethyl group might slightly decrease the reaction rate compared to less substituted cyclopropanols. The regioselectivity of the ring opening would be directed by the stability of the resulting intermediate.

A representative palladium-catalyzed cross-coupling reaction is presented below:

| Cyclopropanol Derivative | Coupling Partner | Catalyst | Product | Yield | Reference |

| 1-Phenylcyclopropanol | Aryl Bromide | Pd(OAc)₂/PPh₃ | β-Aryl Ketone | High | acs.org |

| General Cyclopropanols | Benzyl Chloride | Pd Catalyst | γ-Benzylated Ketone | Good | smolecule.com |

Rhodium catalysts have proven effective in promoting regioselective transformations of cyclopropanols. ethz.chsoton.ac.uk These reactions often involve C-H activation and C-C bond cleavage, leading to the formation of alkylated arenes and other valuable products. soton.ac.uk The regioselectivity is often controlled by directing groups present in the substrate. ontosight.ai

For this compound, rhodium-catalyzed reactions would likely proceed with high regioselectivity, with the ethyl group influencing the direction of ring opening. The electronic nature of the ethyl group would stabilize any developing positive charge on the adjacent carbon during the C-C bond cleavage.

An example of a rhodium-catalyzed transformation is shown in the following table:

| Arene | Cyclopropanol | Catalyst | Product | Reference |

| Indoline | General Cyclopropanol | [RhCp*Cl₂]₂ | C7-Alkylated Indoline | soton.ac.uk |

Copper catalysts are effective in promoting oxidative ring-opening reactions of cyclopropanols. researchgate.net These reactions can lead to the formation of β-functionalized ketones through various mechanistic pathways, including the generation of β-keto alkyl radicals or copper homoenolates. researchgate.net Copper-catalyzed oxidative sulfonylation, for instance, provides γ-keto sulfones in good yields.

With this compound, copper-catalyzed oxidative processes are expected to be efficient. The ethyl group would stabilize the intermediate radical or organometallic species formed upon ring opening. The reaction conditions, such as the choice of oxidant and copper salt, would be crucial in determining the reaction outcome.

A representative copper-catalyzed oxidative process is detailed below:

| Cyclopropanol | Reagent | Catalyst | Product | Yield | Reference |

| Tertiary Cyclopropanols | Sulfinate Salt | Cu(OAc)₂ | γ-Keto Sulfone | up to 94% |

Nickel catalysts offer a cost-effective alternative to palladium and rhodium for cross-coupling reactions of cyclopropanols. vulcanchem.com Nickel-catalyzed reactions include ring-opening allylation and carbonylation, providing access to a variety of unsaturated ketones and cyclopentenone derivatives. nih.govresearchgate.net These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.gov

The reactivity of this compound in nickel-catalyzed reactions is anticipated to be similar to that of other tertiary cyclopropanols. The formation of a nickel homoenolate intermediate would be a key step, with the ethyl group influencing the stability and subsequent reactivity of this intermediate.

An illustrative example of a nickel-catalyzed reaction is provided in the table below:

| Cyclopropanol | Coupling Partner | Catalyst | Product | Yield | Reference |

| General Cyclopropanols | Allylic Carbonate | Ni(0) Complex | δ,ε-Unsaturated Ketone | Moderate to Good | nih.gov |

Copper-Catalyzed Oxidative Processes

Complexation-Induced Carbon-Carbon σ-Bond Weakening and Homolysis

The cleavage of carbon-carbon (C-C) σ-bonds is a significant challenge in organic synthesis. In cyclopropanol systems, the inherent ring strain (approximately 28 kcal/mol) makes these bonds susceptible to cleavage. rsc.org This reactivity can be further modulated and controlled through complexation with a Lewis acid catalyst. Coordination of a redox-active Lewis acid to a functional group adjacent to the cyclopropane ring, such as a ketone, can significantly lower the bond-dissociation free energies of the C-C σ-bonds. escholarship.orgnih.govacs.org This phenomenon, termed complexation-induced bond-weakening, facilitates the reversible homolytic cleavage of the C-C bond under milder conditions than would otherwise be possible. escholarship.orgacs.org

A key strategy involves the use of a redox-active metal catalyst, such as a ruthenium(III)/(II) couple, which coordinates to a directing group like a cyclopropyl 2-imidazolyl ketone. nih.gov This coordination weakens the adjacent C-C bond, enabling its homolysis. Mechanistic and computational studies have quantified this effect, demonstrating a dramatic reduction in the activation barrier for C-C bond cleavage. For a model 1,2-disubstituted cyclopropane, the free energy of activation (ΔG‡) for the uncatalyzed homolysis was computationally estimated to be 40.0 kcal/mol. nih.govacs.org Upon coordination with a ruthenium catalyst, this barrier was reduced by 26 kcal/mol to just 14.4 kcal/mol, showcasing the profound impact of complexation on bond strength. nih.govacs.orgresearchgate.net This catalytic approach enables reactions like the stereochemical isomerization of cyclopropanes, proceeding through a 1,3-diradical intermediate formed via the reversible homolysis of the weakened C-C bond. nih.gov

Table 1: Effect of Catalyst Complexation on C-C Bond Homolysis Activation Energy

| Reaction | Computational Method | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Uncatalyzed Isomerization | (U)PBE0-D3/def2-TZVPP | 40.0 | nih.gov, acs.org |

Radical Chemistry of Cyclopropanols

The radical chemistry of cyclopropanols is a cornerstone of their synthetic utility. Single-electron oxidation of a cyclopropanol, often initiated by a metal oxidant like Manganese(III) or Iron(III), triggers a homolytic cleavage of one of the C-C bonds adjacent to the hydroxyl-bearing carbon. rsc.orgnih.gov This ring-opening process is driven by the release of ring strain and results in the formation of a transient β-keto radical intermediate. rsc.orgresearchgate.netbeilstein-journals.org These highly reactive β-carbonyl radicals are versatile intermediates that can participate in a variety of subsequent transformations, including dimerizations, additions to unsaturated systems, and tandem cyclizations. nih.govresearchgate.net For instance, β-keto radicals generated from the Mn(III)-mediated oxidation of cyclopropanols can be trapped by radical acceptors like biaryl isonitriles or N-aryl acrylamides to efficiently synthesize complex heterocyclic scaffolds such as phenanthridines and oxindoles. nih.gov

Formation and Reactivity of Metal-Bound Radical Intermediates

While many radical reactions proceed through "free" radical intermediates, a more controlled and selective approach involves metalloradical catalysis (MRC), where the radical intermediate remains associated with a metal center. rsc.orgnih.gov This strategy of using metal-entangled organic radicals offers a powerful method for governing reaction pathways and stereochemistry. nih.govrsc.org

Recent computational studies, particularly using Density Functional Theory (DFT), have provided compelling evidence that reactions of cyclopropanols with catalysts like manganese(III) acetylacetonate (B107027) (Mn(acac)₃) proceed via a metal-bound radical mechanism rather than a free radical pathway. rsc.orgrsc.org DFT calculations revealed that the free radical mechanism is energetically unfavorable, whereas the pathway involving a metal-bound radical can occur smoothly at room temperature. rsc.orgrsc.org In this mechanism, the cyclopropanol, acting as a reducing substrate, generates an α-Mn(II)-bound-alkyl radical as a key intermediate. rsc.orgresearchgate.net The presence of the metal center modulates the radical's reactivity and opens avenues for controlling selectivity. For example, the generation of a well-defined Mn(II)-bound carbene radical intermediate from a cyclopropanol not only expands the types of substrates available for MRC but also creates significant potential for designing stereoselective reactions by introducing chiral auxiliary ligands to the metal catalyst. rsc.orgrsc.org

Evidence for Heavy-Atom Tunneling in Radical Ring-Opening

Quantum tunneling is a phenomenon where a particle passes through an energy barrier rather than over it. While well-established for light particles like electrons and hydrogen atoms, tunneling of heavier atoms like carbon ("heavy-atom tunneling") is less common but has been shown to be significant in certain reactions, particularly at low temperatures. nih.govillinois.edu

The ring-opening of the cyclopropylcarbinyl radical—a close analogue to the β-keto radical formed from cyclopropanols—is a classic case where heavy-atom tunneling has been experimentally and computationally verified. doi.orgresearchgate.net Experimental evidence comes from the measurement of intramolecular ¹²/¹³C kinetic isotope effects (KIEs) over a wide range of temperatures. nih.gov The observed KIEs for the ring-opening were unprecedentedly large, increasing from 1.062 at 80 °C to 1.163 at -100 °C. nih.govdoi.org Semiclassical calculations that neglect tunneling drastically underestimate these values. However, when tunneling contributions are included using a small-curvature tunneling (SCT) model, the calculated KIEs match the experimental results well. nih.govresearchgate.net Furthermore, the Arrhenius plot of the isotope effects shows significant curvature, which is a key experimental indicator of tunneling. nih.gov These results confirm that heavy-atom tunneling plays a crucial role, accelerating the rate of ring-opening far beyond what classical transition state theory would predict, especially at cryogenic temperatures. nih.govillinois.edu

Table 2: Experimental Intramolecular ¹³C KIEs for Cyclopropylcarbinyl Radical Ring-Opening

| Temperature (°C) | k¹²/k¹³ | Reference |

|---|---|---|

| 80 | 1.062 | nih.gov, doi.org |

| 25 | 1.079 | nih.gov |

| -30 | 1.104 | nih.gov |

| -78 | 1.141 | nih.gov |

Theoretical and Computational Approaches to Reaction Mechanisms and Selectivity

Theoretical and computational methods are indispensable tools for elucidating the complex reaction mechanisms of cyclopropanol systems. They provide insights into reaction pathways, the structures of transient intermediates, and the origins of selectivity that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a workhorse for investigating the mechanisms of organic reactions. In the context of cyclopropanols, DFT calculations have been instrumental in mapping out potential energy surfaces for various transformations. acs.org For instance, DFT studies were crucial in distinguishing between the free radical and metal-bound radical pathways in Mn(III)-catalyzed reactions, showing the latter to be energetically more favorable. rsc.orgrsc.org

DFT calculations are also used to probe the mechanisms of metal-catalyzed cross-coupling and annulation reactions. In a palladium-catalyzed reaction between a cyclopropanol and a 1,3-diyne, DFT calculations supported the proposed catalytic cycle and identified the ring-opening of the cyclopropanol as the rate-controlling step. rsc.org Similarly, in cobalt-catalyzed [3+2] annulation reactions between cyclopropanols and alkynes, DFT was used to support the feasibility of key steps in the proposed mechanism, including the complex interplay between singlet and triplet spin states during the reaction. rsc.org These computational models allow researchers to rationalize observed chemo- and stereoselectivities and to predict the outcomes of new reactions. acs.orgrsc.org

Application of Kinetic Isotope Effects (KIE) in Mechanistic Delineation

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly to determine whether a specific bond is broken or formed in the rate-determining step (RDS) of a reaction. youtube.comepfl.ch A primary KIE is observed when a bond to an isotopically substituted atom is cleaved in the RDS. youtube.com

In the study of cyclopropanol and related systems, KIEs have provided critical mechanistic insights. The large ¹³C KIEs observed in the ring-opening of the cyclopropylcarbinyl radical were not only evidence for heavy-atom tunneling but also definitively confirmed that C-C bond cleavage is the key event in the reaction. nih.gov In biological systems, deuterium (B1214612) KIEs have been used to study the mechanism of cyclopropane fatty acid biosynthesis from S-adenosyl-L-methionine, helping to establish that the methyl group transfer is a slow step. researchgate.net Analysis of KIEs in the pyrolysis of cyclopropane itself has been shown to be in excellent agreement with a diradical pathway for the reaction. aip.org By comparing the reaction rates of isotopically labeled and unlabeled substrates, chemists can gain a detailed understanding of transition state structures and the sequence of bond-breaking and bond-forming events. youtube.comepfl.ch

Characterization of Transition State Geometries and Reactive Intermediates

The ring-opening of cyclopropanols can proceed through either heterolytic or homolytic cleavage of the C-C bonds adjacent to the hydroxyl group. rsc.org Heterolytic cleavage, often promoted by electrophilic reagents, leads to the formation of metal homoenolates. rsc.org Conversely, single-electron oxidants can induce homolytic cleavage, generating β-keto radical species. emory.edursc.org The selective formation of these intermediates can be controlled by the careful choice of reaction conditions. emory.edu

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in characterizing the geometries of transition states and intermediates. acs.orgcaltech.eduacs.orgx-mol.com For instance, in enzyme-catalyzed cyclopropanations, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations and molecular dynamics (MD) simulations have been employed to model the iron carbene and the cyclopropanation transition state within the enzyme's active site. acs.orgcaltech.eduacs.orgx-mol.com These studies have revealed that the reaction can proceed through a stepwise C-C bond formation via a diradical intermediate. acs.orgcaltech.edu In some cases, a concerted but nonsynchronous carbene addition to the olefin has been identified, with an early transition state. utdallas.edu

The stability of these intermediates and the energy barriers of the transition states are influenced by various factors, including the substituents on the cyclopropane ring. For example, the alkyl group in this compound, lacking the electron-withdrawing effect of an ethoxy group, can reduce the stabilization of transition states in ring-expansion reactions.

Protonated cyclopropanes have also been proposed as intermediates in a number of rearrangements of simple carbonium ions. ysu.am Evidence for their existence has been gathered from studies of stable solutions of carbonium ions in nonbasic media, where they can be observed by spectroscopic techniques. ysu.am

Table 1: Key Reactive Intermediates in Cyclopropanol Reactions

| Intermediate | Formation Pathway | Subsequent Reactivity |

| Metal Homoenolate | Heterolytic cleavage by electrophiles | β-functionalization reactions |

| β-Keto Radical | Homolytic cleavage by single-electron oxidants | Radical cyclization, addition |

| Protonated Cyclopropane | Reaction with strong acids | Ring-opening to form carbocations |

| Diradical Intermediate | Stepwise C-C bond formation in cyclopropanation | Ring closure to form cyclopropane |

Computational Modeling of Enzyme-Catalyzed Cyclopropanation Mechanisms

Computational chemistry has become an indispensable tool for investigating the mechanisms of enzyme-catalyzed reactions, including cyclopropanation. Techniques such as DFT, QM/MM, and molecular dynamics simulations provide detailed insights into the reaction pathways that are often inaccessible through experimental methods alone. acs.orgcaltech.eduacs.orgx-mol.comresearchgate.net

In the context of iron heme enzyme-catalyzed cyclopropanations, computational studies have been used to explore the activation of carbene precursors like diazirines. acs.orgcaltech.eduacs.orgx-mol.com These studies have shown that the reaction can be initiated by a direct diazirine-diazo isomerization within the enzyme's active site. acs.orgcaltech.edu The subsequent cyclopropanation often proceeds through a stepwise mechanism involving a diradical intermediate, rather than a concerted process. acs.orgcaltech.eduacs.org

Molecular dynamics simulations have been particularly useful in understanding the origins of diastereo- and enantioselectivity in these enzymatic reactions. acs.orgcaltech.eduresearchgate.net By simulating the key intermediates and transition state mimics in the enzyme active site, researchers can rationalize the preferential formation of a specific stereoisomer due to steric control. acs.orgcaltech.edu

Furthermore, computational modeling has been employed to guide protein engineering efforts. researchgate.net By understanding how active-site residues interact with substrates and intermediates, researchers can rationally design mutations to enhance catalytic activity and selectivity. researchgate.net Docking studies and molecular dynamics simulations can help elucidate how enzymes distinguish between different substrate isomers and perform distinct transformations with high selectivity. researchgate.net

Table 2: Computational Methods in Enzyme-Catalyzed Cyclopropanation

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Calculation of reaction energies and geometries of model systems. acs.orgcaltech.eduacs.orgx-mol.com | Elucidation of reaction mechanisms, determination of rate-determining steps. utdallas.edu |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the reaction within the full enzyme environment. acs.orgcaltech.eduacs.orgx-mol.com | Understanding the role of the protein in catalysis. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme and substrates. acs.orgcaltech.eduresearchgate.net | Rationalizing stereoselectivity and guiding enzyme engineering. acs.orgcaltech.edu |

Spectroscopic Techniques for Mechanistic Elucidation

A variety of spectroscopic techniques are employed to probe the mechanisms of cyclopropanol reactions, providing crucial experimental evidence to complement computational findings. utdallas.edu

NMR spectroscopy is a powerful tool for identifying and characterizing reactive intermediates in solution. ysu.amnih.govbeilstein-journals.orgrsc.org In the study of cyclopropanol reactions, ¹H and ³¹P NMR have been used to directly observe reaction intermediates. nih.gov For example, in the Rh-catalyzed oxidative C-C activation of cyclopropanols, NMR studies helped identify a Rh-hydride species as a likely resting state of the catalyst. nih.gov Temperature-dependent NMR studies can also provide kinetic information about fast exchange processes, such as the rearrangement of carbonium ions via protonated cyclopropane intermediates. ysu.am

High-resolution mass spectrometry (HRMS) is an invaluable technique for monitoring the progress of chemical reactions in real-time and for characterizing the products and intermediates. nih.govmsu.edumdpi.comconicet.gov.ar In the context of cyclopropanol chemistry, HRMS can be used to identify the elemental composition of various species in the reaction mixture with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can provide structural information by fragmenting the ions. nih.gov More advanced techniques like ultraviolet photodissociation (UVPD) have been shown to be particularly effective in localizing the cyclopropane ring in lipids by inducing specific cross-ring cleavages. nih.gov This capability is crucial for distinguishing between isomers and understanding the detailed structural changes occurring during a reaction. Recently, machine learning-powered search engines have been developed to analyze large HRMS datasets, aiding in the discovery of new chemical reactions. ananikovlab.ru

UV-Visible and emission spectroscopy are essential for studying photochemical reactions involving cyclopropanes. researchgate.netirispublishers.comrsc.orgirispublishers.com The absorption of UV light can excite a molecule to a higher electronic state, providing the energy needed to initiate a reaction, such as the ring-opening of a cyclopropane. irispublishers.comirispublishers.com For instance, the photolysis of cyclopropylimines can be initiated by violet light, leading to the formation of a diradical intermediate through homolytic fragmentation of the cyclopropane ring. researchgate.net

Transient absorption spectroscopy, with broadband UV/visible probe pulses, can be used to follow the dynamics of these photochemical processes on ultrafast timescales. rsc.org This technique has been used to study the Norrish Type-I photochemistry of cyclic ketones, revealing processes such as prompt C-C bond cleavage and vibrational cooling that occur on picosecond timescales. rsc.org By analyzing the transient spectra, researchers can identify the formation of ring-opened photoproducts and determine their formation timescales. rsc.org

Synthetic Applications of 1 Ethylcyclopropanol and Cyclopropanol Derivatives in Organic Synthesis

Cyclopropanols as Versatile Three-Carbon Synthons and Building Blocks

Cyclopropanols and their derivatives are widely recognized as versatile three-carbon (C3) building blocks in organic synthesis. rsc.orgrsc.orgnih.gov Their utility arises from their capacity to undergo diverse transformations, primarily through ring-cleavage reactions driven by the release of ring strain. researchgate.net This reactivity is enhanced by the electron-donating nature of the hydroxyl group. researchgate.net

The principal modes of reactivity involve the cleavage of the C-C bonds adjacent to the oxygen-bearing carbon. These cleavages can be induced by electrophiles or single-electron oxidants, leading to the formation of transient species such as metal homoenolates or β-keto radicals. researchgate.netacs.org Additionally, cyclopropanols can participate in cationic cyclopropyl-allyl rearrangements and semipinacol rearrangements to yield cyclobutanones. researchgate.netrsc.org Beyond ring-opening, they can also serve as precursors for other cyclopropane (B1198618) derivatives through formal substitution of the hydroxyl group or C-H functionalization. researchgate.netrsc.org This diverse reactivity makes them powerful synthons for accessing a wide range of organic structures. acs.org

Enantioselective Synthesis of Chiral Compounds and Intermediates

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. Cyclopropanols serve as pivotal intermediates in asymmetric synthesis, where stereochemistry is controlled through two main strategies: (i) using enantiomerically enriched cyclopropanol (B106826) precursors in substrate-controlled transformations, and (ii) employing a chiral catalyst to induce asymmetry in reactions of racemic or nonchiral cyclopropanols. rsc.orgrsc.org

Due to their high strain and kinetic instability, cyclopropanones are challenging synthetic intermediates. researchgate.netnih.gov To overcome this, stable yet powerful equivalents have been developed. A significant breakthrough has been the enantioselective synthesis of 1-sulfonylcyclopropanols. researchgate.netnih.gov These compounds act as effective surrogates for chiral cyclopropanones. researchgate.net

The synthesis is achieved through the α-hydroxylation of sulfonylcyclopropanes using an electrophilic oxygen source. researchgate.netnih.gov The sulfonyl group not only serves as a base-labile protecting group but also imparts crystallinity, aiding in purification. nih.gov These stable 1-sulfonylcyclopropanols can be used in subsequent reactions, such as formal [3+1] cycloadditions with hydroxylamines to produce chiral β-lactam derivatives stereospecifically. researchgate.netnih.gov This approach represents the first general method for accessing enantioenriched cyclopropanone (B1606653) derivatives, opening new avenues for synthesizing complex chiral molecules. researchgate.net

Asymmetric catalysis provides an efficient means to construct complex chiral molecules from simple, often achiral, starting materials. Cyclopropanols are excellent substrates for various asymmetric catalytic transformations. rsc.org A notable recent development is the use of photoredox and nickel dual catalysis for the enantioselective β-arylation of cyclopropanols. nih.govrsc.org This method couples readily available cyclopropanols with aryl bromides at room temperature to produce valuable chiral β-aryl ketones with good yields and high enantioselectivity. nih.gov

The reaction proceeds via a proton-coupled electron transfer (PCET) from the cyclopropanol, generating a β-keto radical. rsc.org This radical combines with a chiral nickel complex, which then undergoes cross-coupling with the aryl bromide. rsc.org The development of new chiral ligands is crucial for achieving high enantioselectivity in these transformations. rsc.org Other asymmetric catalytic methods include copper-catalyzed ring-opening allylation and zinc-catalyzed conjugate additions, which allow for the construction of challenging quaternary carbon stereocenters. rsc.org

Table 1: Examples of Asymmetric Catalytic Systems for Cyclopropanol Functionalization

| Catalytic System | Transformation | Product Type | Key Features | Reference |

| Photoredox/Nickel Dual Catalysis | Asymmetric β-arylation | Chiral β-aryl ketones | Mild conditions, broad scope, good enantioselectivity. | rsc.org, nih.gov |

| Copper(I) with Chiral NHC Ligands | Ring-opening allylation | Chiral ketones with quaternary centers | Constructs challenging quaternary stereocenters. | rsc.org |

| Diethylzinc with Chiral Amino Alcohols | Conjugate addition to enones | γ-Diketones | Forms a bimetallic associate complex intermediate. | rsc.org |

| Copper-catalyzed Carbomagnesiation | Carbomagnesiation/oxidation | Polysubstituted cyclopropanols | Excellent diastereo- and enantiomeric excesses. | beilstein-journals.org |

Precursors for Chiral Cyclopropanone Equivalents

Access to Polyfunctionalized Organic Structures

The ring-opening reactions of cyclopropanols are a powerful tool for generating polyfunctionalized organic molecules from relatively simple precursors. The cleavage of the strained ring can unmask or create multiple functional groups in a single transformation. For instance, the oxidative fragmentation of tertiary cyclopropanols with hypervalent iodine reagents, such as phenyliodine(III) dicarboxylates, produces mixed anhydrides. mdpi.com These intermediates can then react in-situ with a variety of nucleophiles (amines, alcohols, thiols) to afford a diverse range of acylated products, including amides, esters, and thioesters. mdpi.com

Similarly, transition-metal-induced ring-opening reactions provide access to β-functionalized carbonyl compounds. rsc.org The photoredox/nickel-catalyzed β-arylation not only forms a C-C bond but also results in a product containing both a ketone and a primary alcohol, a synthetically useful pattern. nih.govrsc.org Furthermore, by choosing different electrophiles to activate alkenylcyclopropanol intermediates, a variety of chiral cyclobutanones and γ-lactones can be formed through controlled reaction pathways. chemrxiv.org This versatility makes cyclopropanols valuable starting points for diversity-oriented synthesis, enabling the rapid assembly of libraries of complex and polyfunctionalized molecules. mdpi.com

Contributions to Natural Product and Pharmaceutical Synthesis

Cyclopropanol-based methodologies have been instrumental in the synthesis of numerous natural products and pharmaceutically relevant molecules. beilstein-journals.orgrsc.org The ability to construct complex carbon skeletons with high stereocontrol makes them attractive intermediates for creating bioactive compounds. rsc.orgrsc.org

The strategic use of cyclopropanol ring-opening has been applied to the synthesis of complex targets. For example, the asymmetric protocol involving photoredox/nickel dual catalysis was successfully used in the late-stage functionalization of several bioactive molecules, including fenofibrate, lithocholic acid, and isoxepac. nih.govrsc.org This demonstrates the method's tolerance for complex functional groups. rsc.org This strategy was also applied to a concise synthesis of an analogue of the marine natural product ent-calyxolane B. rsc.org

Furthermore, enantiomerically pure cyclopropanols, often prepared via Baeyer-Villiger oxidation of corresponding cyclopropyl (B3062369) ketones, are key building blocks. rsc.org This approach was recently utilized in the synthesis of a cyclopropoxy building block necessary for the preparation of grazoprevir, an antiviral drug used to treat hepatitis C. rsc.org The conversion of cyclopropanols into pharmaceutically relevant cyclopropylamines is another important application, highlighting their role as versatile intermediates in medicinal chemistry. beilstein-journals.orgrsc.org

Applications in the Synthesis of Specific Amino Acids (e.g., Coronamic Acid)

Cyclopropane derivatives are valuable precursors in the synthesis of non-proteinogenic amino acids, which are crucial components of biologically active peptides and natural products. unl.pt A prominent example is coronamic acid (1-amino-2-ethylcyclopropane-1-carboxylic acid), a cyclopropyl α-amino acid that is a constituent of the phytotoxin coronatine. cdnsciencepub.comclaremont.edu The synthesis of coronamic acid and its stereoisomers has been a significant area of research, demonstrating the utility of cyclopropane chemistry in constructing complex amino acid structures.

The biosynthesis of coronamic acid in bacteria like Pseudomonas syringae proceeds from L-isoleucine through a series of enzymatic steps, including an unusual cyclization to form the three-membered ring. cdnsciencepub.comclaremont.edu This natural pathway has inspired numerous chemical syntheses. Laboratory syntheses often aim to control the stereochemistry at the two chiral centers of the cyclopropane ring.

Several synthetic strategies have been developed:

From 1,2-Butanediol: All four stereoisomers of coronamic acid have been synthesized starting from enantiomers of 1,2-butanediol. A key step in this route is the cyclopropanation of a cyclic sulfate (B86663) with a dibenzyl malonate anion, followed by a Curtius rearrangement to introduce the amino group. tandfonline.com

Bislactim Ether Method: An asymmetric synthesis of (+)-allo-coronamic acid has been achieved using the bislactim ether method. This approach involves the intramolecular alkylation of a lithium azaenolate derived from an allylic chloride to form the cyclopropane ring. d-nb.info

Diazo Compounds: A one-pot cyclopropanation of dehydroamino acids using diazo compounds generated in situ provides a direct route to cyclopropane amino acids, including racemic coronamic acid. nih.gov This method can be tuned to favor different diastereomers.

The table below summarizes key data from a reported asymmetric synthesis of allo-coronamic acid.

Table 1: Synthesis and Properties of Coronamic Acid Stereoisomers

| Compound | Starting Material | Yield | Specific Rotation [α]D | Reference Value [α]D |

|---|---|---|---|---|

| (+)-allo-Coronamic Acid (1) | (+)-7 | 78% | +55.9 (c = 0.56, H₂O) | +65.0 (c = 1.83, H₂O) |

| (+)-Coronamic Acid (2) | 8 | 47% | +30.8 (c = 0.51, H₂O) | +14.7 (c = 1.67, H₂O) |

Data sourced from Scharf, H.-D., et al. (1991). d-nb.info

These syntheses underscore the importance of cyclopropane precursors in accessing structurally unique amino acids that are valuable for studying biological processes and as building blocks in medicinal chemistry. unl.pttandfonline.com

Design and Synthesis of Enzyme Inhibitors

The strained three-membered ring of cyclopropanol and its derivatives makes them effective scaffolds for the design of enzyme inhibitors. unl.pt The ring can act as a rigid mimic of transition states or reactive intermediates in enzymatic reactions, leading to potent and selective inhibition.

Cyclopropane derivatives have been developed as inhibitors for a variety of enzymes:

O-Acetylserine Sulfhydrylase (OASS): This enzyme is crucial for cysteine biosynthesis in many pathogenic microorganisms, making it a target for novel antibiotics. rsc.org A class of trans-2-substituted-cyclopropane-1-carboxylic acids has been designed and synthesized as potent inhibitors of OASS from Haemophilus influenzae. These small molecule inhibitors were designed based on the structural determinants of known pentapeptide binders and showed high affinity, with dissociation constants (Kdiss) in the low micromolar range. rsc.org

Serine Racemase (SR): This enzyme produces D-serine, a co-agonist of NMDA receptors implicated in neurodegenerative diseases. nih.gov Cyclopropane dicarboxylic acid derivatives have been designed to mimic malonic acid, a known SR inhibitor. These compounds were synthesized and tested, identifying several that bind to human SR in the high micromolar range. nih.gov

Ethylene (B1197577) Biosynthesis Enzymes: In plants, 1-aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to the hormone ethylene. Derivatives like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid act as structural analogs of ACC and inhibit ethylene production by interfering with enzymes like ACC oxidase. ffhdj.com

The design strategy often involves creating a cyclopropane structure that fits snugly into the enzyme's active site, blocking access for the natural substrate. Molecular modeling and docking studies are frequently used to refine the inhibitor's structure for optimal binding. rsc.orgnih.gov

Table 2: Examples of Cyclopropane-Based Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Inhibition Data | Significance |

|---|---|---|---|

| 2-Substituted-cyclopropane-1-carboxylic acids | O-Acetylserine Sulfhydrylase (OASS-A) | Kdiss in low μM range | Potential new class of antibiotics. rsc.org |

| Cyclopropane dicarboxylic acid derivatives | Human Serine Racemase (SR) | Binding in high μM range | Potential for treating neurodegenerative diseases. nih.gov |